5-Bromo-2-fluoro-3-phenylpyridine CAS 473596-03-1 chemical properties
5-Bromo-2-fluoro-3-phenylpyridine CAS 473596-03-1 chemical properties
An In-depth Technical Guide to 5-Bromo-2-fluoro-3-phenylpyridine (CAS 473596-03-1)
Introduction: A Versatile Scaffold for Modern Drug Discovery
5-Bromo-2-fluoro-3-phenylpyridine is a strategically designed heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates three key functional elements on a pyridine core, each offering distinct opportunities for chemical manipulation. The fluorine atom at the 2-position activates the ring for nucleophilic aromatic substitution (SNAr). The bromine atom at the 5-position provides a classical handle for transition-metal-catalyzed cross-coupling reactions. Finally, the phenyl group at the 3-position introduces a vector for exploring structure-activity relationships (SAR) deep within a target's binding pocket.
The strategic incorporation of fluorine is a well-established tactic in drug design, often used to enhance metabolic stability, improve target affinity, and modulate pharmacokinetic properties.[1] Pyridine-based molecules are prevalent in pharmaceuticals, frequently acting as inhibitors for enzymes like protein kinases, which are crucial regulators in cell signaling pathways.[2] This guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of this high-value building block, offering field-proven insights for its effective utilization in research and development.
Physicochemical and Structural Properties
The fundamental properties of 5-Bromo-2-fluoro-3-phenylpyridine are summarized below. While experimental data for properties such as melting and boiling points are not widely published, the structural and electronic characteristics are well-defined.
| Property | Value | Source |
| CAS Number | 473596-03-1 | [3] |
| Molecular Formula | C₁₁H₇BrFN | [4] |
| Molecular Weight | 252.09 g/mol | [4] |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C=C(N=C2F)Br) | [4] |
| InChIKey | WLEHFWRHEVIYNO-UHFFFAOYAY | [4] |
| Physical State | Solid (Predicted) | N/A |
| Melting Point | Not Available | [4] |
| Boiling Point | Not Available | [4] |
Synthesis and Reactivity Profile
The synthesis of 3-arylpyridines is often achieved through cross-coupling methodologies. A plausible and efficient route to 5-Bromo-2-fluoro-3-phenylpyridine involves a Suzuki coupling reaction between a di-halogenated pyridine precursor and phenylboronic acid. This approach offers high yields and functional group tolerance.
Caption: Plausible Suzuki coupling route to the target compound.
Core Reactivity: A Tale of Two Halogens
The true utility of 5-Bromo-2-fluoro-3-phenylpyridine lies in the differential reactivity of its two halogen atoms. This allows for selective, sequential modification, making it a powerful scaffold for building molecular libraries.
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Nucleophilic Aromatic Substitution (SNAr) at C2 : The electron-withdrawing nature of the pyridine nitrogen and the high electronegativity of the fluorine atom make the C2 position highly electrophilic. This site readily undergoes SNAr reactions with a variety of nucleophiles, such as amines, alcohols, and thiols. This reaction is foundational for introducing diverse side chains.[5]
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Cross-Coupling at C5 : The carbon-bromine bond at the 5-position is an ideal site for palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[2] This enables the introduction of aryl, heteroaryl, alkyl, or amino groups, providing a robust method for extending the molecular framework.
Caption: Differential reactivity of the C2-fluoro and C5-bromo positions.
Applications in Research and Drug Discovery
The 5-Bromo-2-fluoro-3-phenylpyridine scaffold is a valuable starting point for synthesizing libraries of complex molecules for screening in drug discovery programs. The ability to perform orthogonal reactions allows for the systematic exploration of chemical space around the pyridine core.
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Kinase Inhibitors : Many potent protein kinase inhibitors feature a substituted heterocyclic core that occupies the ATP-binding site of the enzyme.[2] The described scaffold allows for the installation of a hydrogen-bond-donating group at C2 (via SNAr) to interact with the hinge region of the kinase, while the C5 position can be elaborated (via cross-coupling) to extend into solvent-exposed regions, enhancing potency and selectivity.
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CNS Agents : The introduction of fluorine can increase the lipophilicity of a molecule, which can facilitate its ability to cross the blood-brain barrier.[1] This makes fluorinated scaffolds like this one attractive for developing agents targeting the central nervous system.
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Materials Science : Electron-deficient aromatic systems, such as functionalized pyridines, are used in the development of organic semiconductors and materials for Organic Light Emitting Diodes (OLEDs).[6]
Safety and Handling
-
Personal Protective Equipment (PPE) : Wear appropriate protective gear, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][10] All handling should be performed in a well-ventilated fume hood.[7][11]
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Health Hazards : This compound is expected to cause skin and serious eye irritation.[7][10][12] May cause respiratory irritation if inhaled.[7][10] Avoid breathing dust, fumes, or vapors.[7]
-
First Aid :
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[7][11]
-
Skin Contact : Immediately wash off with plenty of soap and water. Remove contaminated clothing.[7][11]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][10]
-
Ingestion : Clean mouth with water and drink plenty of water afterward. Do not induce vomiting.[7]
-
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][11] Keep away from incompatible materials such as strong oxidizing agents and acids.[7]
Experimental Protocols
The following protocols are generalized procedures based on standard methodologies for the reactions described. Researchers should optimize conditions for their specific substrates.
Protocol 1: Suzuki Cross-Coupling at the C5-Position
This protocol describes a typical procedure for coupling an arylboronic acid to the C5-bromo position.
Materials:
-
5-Bromo-2-fluoro-3-phenylpyridine (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)
-
Potassium Carbonate (K₂CO₃) (2.5 eq.)
-
1,4-Dioxane and Water (4:1 mixture), degassed
Procedure:
-
To a flame-dried round-bottom flask, add 5-Bromo-2-fluoro-3-phenylpyridine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
This protocol outlines a general method for displacing the C2-fluorine with an amine nucleophile.
Materials:
-
5-Bromo-2-fluoro-3-phenylpyridine (1.0 eq.)
-
Primary or secondary amine (1.5 eq.)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (3.0 eq.)
-
Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
In a sealed reaction vessel, dissolve 5-Bromo-2-fluoro-3-phenylpyridine in DMSO.
-
Add the amine nucleophile and the base (DIPEA or K₂CO₃).
-
Seal the vessel and heat the mixture to 100-140 °C for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization or flash column chromatography.
References
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 473596-03-1|5-Bromo-2-fluoro-3-phenylpyridine|BLD Pharm [bldpharm.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 5-Bromo-2-fluoropyridine | 766-11-0 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. downloads.ossila.com [downloads.ossila.com]
- 9. 5-Bromo-2-fluoropyridine | C5H3BrFN | CID 2783168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. 5-Bromo-2-chloro-3-fluoropyridine | 831203-13-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 14. 5-Bromo-2-fluoropyridine(766-11-0) 1H NMR spectrum [chemicalbook.com]
